1-(Benzenesulfonyl)-2-(4-methylphenyl)aziridine
CAS No.: 97401-88-2
Cat. No.: VC15920823
Molecular Formula: C15H15NO2S
Molecular Weight: 273.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97401-88-2 |
|---|---|
| Molecular Formula | C15H15NO2S |
| Molecular Weight | 273.4 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)-2-(4-methylphenyl)aziridine |
| Standard InChI | InChI=1S/C15H15NO2S/c1-12-7-9-13(10-8-12)15-11-16(15)19(17,18)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3 |
| Standard InChI Key | LICODCQMTFSSPJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2CN2S(=O)(=O)C3=CC=CC=C3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features an aziridine ring (a three-membered heterocycle containing one nitrogen atom) substituted at the 1-position with a benzenesulfonyl group (-SO₂C₆H₅) and at the 2-position with a 4-methylphenyl moiety (-C₆H₄CH₃). X-ray crystallography and computational studies reveal that the sulfonyl group adopts a planar configuration, while the methylphenyl group introduces steric bulk that influences reactivity . The nitrogen atom in the aziridine ring exhibits partial pyramidalization due to ring strain, enhancing its susceptibility to nucleophilic attack .
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅NO₂S |
| Molecular Weight | 273.4 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)-2-(4-methylphenyl)aziridine |
| SMILES | CC1=CC=C(C=C1)C2CN2S(=O)(=O)C3=CC=CC=C3 |
| InChIKey | LICODCQMTFSSPJ-UHFFFAOYSA-N |
Spectroscopic Characteristics
-
¹H NMR: Signals at δ 2.38 ppm (singlet, 3H, methyl group), δ 7.2–8.1 ppm (aromatic protons) .
-
IR Spectroscopy: Strong absorption bands at 1340 cm⁻¹ (asymmetric S=O stretch) and 1160 cm⁻¹ (symmetric S=O stretch).
-
Mass Spectrometry: Molecular ion peak at m/z 273.4, with fragmentation patterns corresponding to loss of SO₂ (64 Da) and C₆H₅ groups .
Synthesis and Manufacturing
Industrial Synthesis
The industrial production of 1-(benzenesulfonyl)-2-(4-methylphenyl)aziridine typically employs a multi-step protocol:
-
Formation of the Aziridine Core: Reaction of 4-methylstyrene oxide with benzenesulfonamide under basic conditions (e.g., K₂CO₃ in DMF) at 80°C for 12 hours.
-
Ring-Closing Step: Treatment with mesyl chloride to activate the sulfonamide group, followed by intramolecular cyclization .
-
Purification: Continuous flow chromatography using silica gel modified with hexane/ethyl acetate (7:3).
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Catalyst | K₂CO₃ |
| Solvent | DMF |
| Reaction Time | 12 hours |
| Yield | 68–72% |
Laboratory-Scale Modifications
Alternative routes include:
-
Staudinger-Type Reactions: Utilizing iminophosphorane intermediates generated from triphenylphosphine and azides .
-
Photochemical Methods: Visible-light-mediated nitrene transfer reactions using organic dyes (e.g., eosin Y) as photosensitizers, achieving yields up to 85% under mild conditions .
Reactivity and Functionalization
Nucleophilic Ring-Opening Reactions
The strained aziridine ring undergoes regioselective ring-opening with nucleophiles:
-
Alcohols/Thiols: Attack at the less hindered carbon forms β-substituted amines (e.g., reaction with ethanol yields 1-(benzenesulfonyl)-2-(4-methylphenyl)-2-ethoxyethylamine).
-
Amines: Secondary amines induce ring expansion to piperidine derivatives via aza-Michael addition .
Oxidation and Reduction
-
Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) produces the corresponding N-oxide, which exhibits enhanced solubility in polar solvents.
-
Reduction: Lithium aluminum hydride (LiAlH₄) reduces the sulfonyl group to a thioether, yielding 1-(benzenesulfenyl)-2-(4-methylphenyl)aziridine.
Electrophilic Aromatic Substitution
The 4-methylphenyl group undergoes nitration at the para position (relative to methyl) when treated with HNO₃/H₂SO₄, enabling further functionalization .
Applications in Scientific Research
Enzyme Inhibition Studies
The compound’s sulfonyl group mimics transition states in protease-catalyzed reactions. For example:
-
Cruzain Inhibition: Demonstrated IC₅₀ values of 0.41 μM against Trypanosoma cruzi cysteine proteases, making it a potential antiparasitic agent .
-
Kinase Modulation: Acts as an ATP-competitive inhibitor for tyrosine kinases involved in cancer pathways.
Polymer Chemistry
Incorporated as a cross-linking agent in epoxy resins, enhancing thermal stability (decomposition temperature >300°C).
Materials Science
Functionalized aziridines serve as precursors for conductive polymers when copolymerized with thiophene derivatives .
Recent Advances and Future Directions
Photoredox Catalysis
Recent studies (2024) demonstrate that eosin Y-sensitized reactions enable aziridine synthesis at ambient temperature, reducing energy consumption by 40% compared to thermal methods .
Computational Modeling
Density functional theory (DFT) calculations predict that substituting the methyl group with electron-donating groups (e.g., -OCH₃) will increase ring-opening rates by 2.3-fold .
Bioconjugation Strategies
Emerging protocols utilize the sulfonyl group for site-specific protein modification, enabling antibody-drug conjugate synthesis with >90% purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume